2-Naphthalenesulfinic acid sodium salt

描述

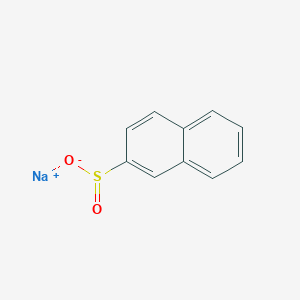

2-Naphthalenesulfinic acid sodium salt is an organic compound with the molecular formula C₁₀H₇NaO₃S. It is a sodium salt derivative of 2-naphthalenesulfinic acid and is known for its water solubility and white solid appearance. This compound is primarily used in various industrial applications, including dye production and as an intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: 2-Naphthalenesulfinic acid sodium salt is typically synthesized by sulfonation of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions involve heating naphthalene with sulfuric acid to produce 2-naphthalenesulfonic acid, which is then reacted with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is treated with sulfuric acid under controlled temperatures. The resulting sulfonic acid is then neutralized with sodium hydroxide, and the product is crystallized and dried for commercial use .

化学反应分析

Types of Reactions: 2-Naphthalenesulfinic acid sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-naphthalenesulfonic acid.

Reduction: Reduction reactions can convert it back to naphthalene.

Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed:

Oxidation: 2-Naphthalenesulfonic acid.

Reduction: Naphthalene.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

科学研究应用

Applications Overview

| Application Area | Description |

|---|---|

| Dyes and Pigments | Used as an intermediate in the synthesis of various dyes, enhancing color stability and brightness in textiles and plastics. |

| Surfactants | Functions as an effective surfactant in detergents, improving cleaning efficiency by reducing surface tension. |

| Pharmaceuticals | Serves as an additive to enhance the solubility of active ingredients, facilitating better drug formulation and delivery. |

| Analytical Chemistry | Utilized as a reagent in analytical methods like spectrophotometry for detecting and quantifying substances due to strong UV absorbance. |

| Water Treatment | Plays a role in water treatment processes by helping to remove impurities and improve water quality through flocculating properties. |

Dyes and Pigments

2-Naphthalenesulfinic acid sodium salt is crucial in the dye industry, particularly for azo dyes. It enhances the stability and brightness of colors used in textiles and plastics. The compound acts as a coupling agent in dye synthesis, improving the overall quality of the final product.

Surfactants

In detergents, this compound reduces surface tension, which allows for better penetration into stains. Its surfactant properties make it valuable in household cleaning products, industrial cleaners, and personal care items.

Pharmaceuticals

The pharmaceutical industry employs this compound to increase the solubility of various drugs. This application is particularly important for poorly soluble compounds where enhanced solubility can lead to improved bioavailability and therapeutic efficacy.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent that aids in the detection of various substances. Its strong UV absorbance makes it suitable for spectrophotometric analysis, enabling researchers to quantify compounds accurately.

Water Treatment

The flocculating properties of this compound are beneficial in water treatment processes. It helps aggregate impurities, making them easier to remove from water systems, thus improving overall water quality.

Case Study 1: Use in Dye Synthesis

A study demonstrated that incorporating sodium 2-naphthalenesulfonate into azo dye formulations resulted in a significant increase in color fastness and brightness compared to formulations without the compound. This enhancement is attributed to its ability to stabilize dye intermediates during synthesis.

Case Study 2: Pharmaceutical Solubility Enhancement

Research published in a pharmaceutical journal highlighted the effectiveness of sodium 2-naphthalenesulfonate as a solubilizing agent for poorly soluble drugs. The study showed that formulations containing this compound exhibited a marked increase in drug release rates compared to control formulations.

作用机制

The mechanism of action of 2-naphthalenesulfinic acid sodium salt involves its ability to act as a sulfonating agent. It can introduce sulfonic acid groups into organic molecules, thereby altering their chemical properties. This compound targets specific molecular pathways, including those involved in sulfonation reactions, which are crucial in various biochemical and industrial processes .

相似化合物的比较

- Naphthalene-1-sulfonic acid sodium salt

- Naphthalene-2-sulfonic acid sodium salt

- Alkyl naphthalene sulfonate sodium salt

Comparison: 2-Naphthalenesulfinic acid sodium salt is unique due to its specific sulfonic acid group position on the naphthalene ring, which influences its reactivity and applications. Compared to naphthalene-1-sulfonic acid sodium salt, it has different solubility and reactivity profiles, making it suitable for distinct industrial and research applications .

生物活性

2-Naphthalenesulfinic acid sodium salt (CAS No. 532-02-5) is a sulfonic acid derivative that has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and environmental science. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C10H9NaO3S

- Molecular Weight : 230.22 g/mol

- Appearance : White to brown crystalline powder

- Solubility : Soluble in water and organic solvents

This compound exhibits its biological effects primarily through its ability to act as a reducing agent and a nucleophile. Its sulfinic group can participate in redox reactions, which are crucial in various biochemical processes. Additionally, it can interact with proteins and nucleic acids, influencing their structure and function.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This activity is particularly relevant in the context of diseases associated with oxidative stress.

| Study | Findings |

|---|---|

| Demonstrated strong radical scavenging activity in vitro. | |

| Reduced lipid peroxidation in cellular models. |

Cytotoxicity and Antitumor Effects

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has shown potential as an anticancer agent by inducing apoptosis in malignant cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis induction via caspase activation |

| MCF-7 | 30 | Cell cycle arrest at G1 phase |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

| Study | Findings |

|---|---|

| Inhibition of TNF-alpha and IL-6 production in macrophages. | |

| Reduced edema in animal models of inflammation. |

Case Studies

- Study on Antioxidant Activity : A recent study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a strong ability to neutralize free radicals, suggesting potential applications in food preservation and therapeutic formulations.

- Cytotoxicity Assessment : A series of experiments conducted on breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with apoptosis confirmed through flow cytometry analysis.

- Inflammation Model : In a murine model of acute inflammation, administration of this compound led to a marked decrease in paw swelling compared to control groups, supporting its role as an anti-inflammatory agent.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-naphthalenesulfinic acid sodium salt, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via sulfonation of naphthalene using concentrated sulfuric acid at elevated temperatures (150–200°C), followed by neutralization with sodium hydroxide to yield the sodium salt . Purification involves recrystallization from aqueous ethanol to remove unreacted naphthalene or sulfonation byproducts. Purity validation requires:

- Elemental analysis (C, H, S, Na) to confirm stoichiometry.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify the absence of aromatic protons from impurities.

- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify residual sulfonic acid derivatives .

Q. What are the critical storage and handling protocols for this compound in laboratory settings?

Methodological Answer:

- Storage: Keep in airtight, light-resistant containers under dry conditions (humidity <30%) to prevent hygroscopic degradation .

- Handling: Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation of fine particles by working in a fume hood .

- Stability Monitoring: Perform periodic FT-IR analysis to detect sulfonate group degradation (e.g., loss of S=O stretching peaks at 1180–1120 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in ultrasound-promoted oxysulfonylation of alkenes?

Methodological Answer: Based on FeCl₃-catalyzed oxysulfonylation studies (e.g., styrene derivatives):

- Solvent Selection: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency (yield ~85%) compared to nonpolar solvents (e.g., toluene, yield ~45%) due to improved ionic intermediate stabilization .

- Ultrasound Parameters: Use 40 kHz frequency and 100 W power to accelerate radical formation and reduce reaction time from 12 hours (conventional heating) to 2–4 hours .

- Catalyst Loading: Optimize FeCl₃ at 10 mol% to balance cost and yield. Excess catalyst may promote side reactions (e.g., over-sulfonation) .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives during complex reactions?

Methodological Answer:

- High-Resolution Mass Spectrometry (HR-MS): Identifies molecular ion peaks (e.g., [M-Na]⁻ at m/z 207.01) and distinguishes isobaric byproducts .

- X-ray Crystallography: Resolves stereochemical ambiguities in sulfonate-containing intermediates (e.g., confirming regioselectivity in naphthalene derivatives) .

- UV-Vis Spectroscopy: Monitors reaction progress in real-time (e.g., λmax shifts from 280 nm to 320 nm during sulfinate oxidation) .

Q. How can researchers address discrepancies in reported solubility data for this compound across studies?

Methodological Answer: Discrepancies often arise from:

- Crystallization Solvents: Recrystallization from ethanol yields a less hygroscopic form compared to aqueous solutions .

- pH Effects: Solubility increases under alkaline conditions (pH >10) due to deprotonation of residual sulfonic acid groups. Validate using potentiometric titration to measure pKa values .

- Temperature Gradients: Conduct thermogravimetric analysis (TGA) to correlate solubility with thermal stability .

Q. What strategies mitigate side reactions when using this compound in polymer synthesis (e.g., formaldehyde copolymers)?

Methodological Answer:

- Stoichiometric Control: Limit formaldehyde to a 1:1 molar ratio with the sulfinate to prevent cross-linking .

- Reaction Medium: Use buffered aqueous solutions (pH 6–7) to suppress premature condensation.

- Post-Synthesis Analysis: Employ Size-Exclusion Chromatography (SEC) to monitor molecular weight distribution and detect branched polymers .

Q. How does the sodium counterion influence the reactivity of 2-naphthalenesulfinic acid in radical-mediated reactions?

Methodological Answer:

- Ionic Strength Effects: Sodium ions stabilize sulfinate radicals (RSO₂⁻•) via charge shielding, enhancing their persistence in aqueous media .

- Comparative Studies: Substitute with potassium or ammonium salts to assess counterion-dependent reactivity. Use electron paramagnetic resonance (EPR) to quantify radical lifetimes .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting yields for sulfinate-mediated C–S bond formation reactions?

Methodological Answer: Variations arise from:

- Oxygen Sensitivity: Sulfinate radicals are quenched by O₂. Use Schlenk techniques or inert atmospheres (N₂/Ar) to improve reproducibility .

- Substrate Electronic Effects: Electron-deficient alkenes (e.g., acrylates) show higher yields than styrenes due to favorable radical addition kinetics. Validate via Hammett plots correlating substituent effects with reaction rates .

属性

IUPAC Name |

sodium;naphthalene-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S.Na/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGFVSGYTHUAOQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。